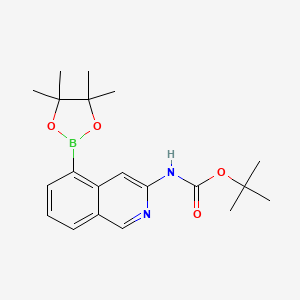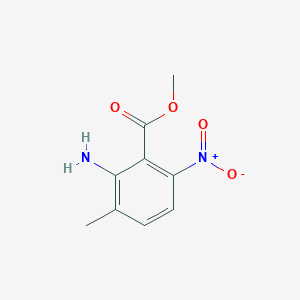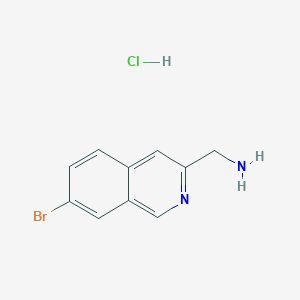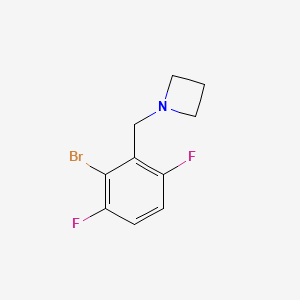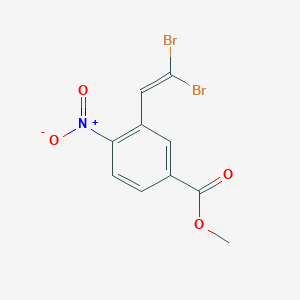
Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dibromovinyl group and a nitrobenzoate ester, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate typically involves the esterification of 3-(2,2-dibromovinyl)-4-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
化学反应分析
Types of Reactions
Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The dibromovinyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of Methyl 3-(2,2-dibromovinyl)-4-aminobenzoate.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学研究应用
Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dibromovinyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function.
相似化合物的比较
Similar Compounds
Methyl 3-(2,2-dibromovinyl)-4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 3-(2,2-dibromovinyl)-4-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate is unique due to the presence of both a dibromovinyl group and a nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H7Br2NO4 |
|---|---|
分子量 |
364.97 g/mol |
IUPAC 名称 |
methyl 3-(2,2-dibromoethenyl)-4-nitrobenzoate |
InChI |
InChI=1S/C10H7Br2NO4/c1-17-10(14)6-2-3-8(13(15)16)7(4-6)5-9(11)12/h2-5H,1H3 |
InChI 键 |
LOTYOTZZRGLDML-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C=C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B13666115.png)
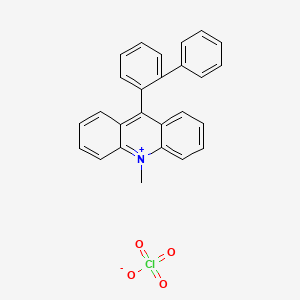
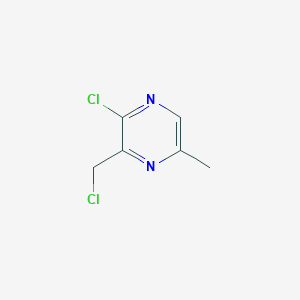
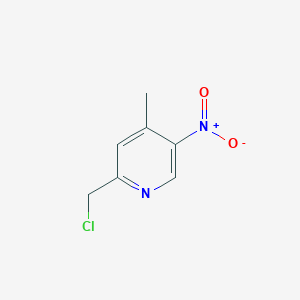
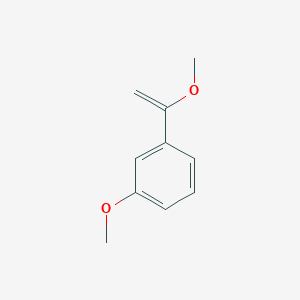
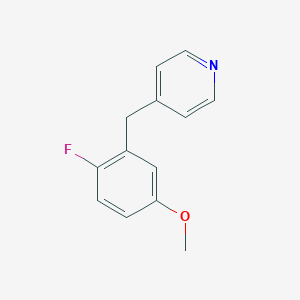
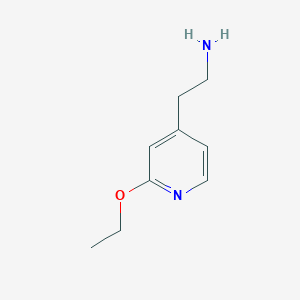
![3-Iodoimidazo[1,2-a]pyridin-8-ol](/img/structure/B13666152.png)
